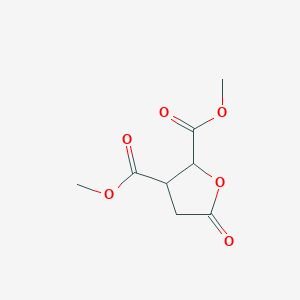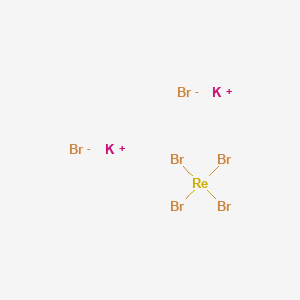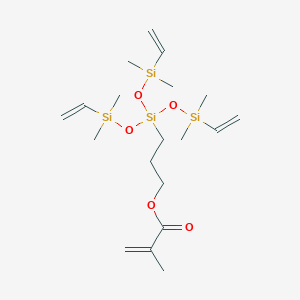
Morpholine-4-carbodithioic acid potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine-4-carbodithioic acid potassium salt, also known as Morphtech K, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used in the field of biochemistry and molecular biology as a reducing agent, protein cross-linker, and metal chelator.
Mécanisme D'action
Morpholine-4-carbodithioic acid potassium salt works by donating electrons to disulfide bonds in proteins, which breaks them down and denatures the protein. It also binds to metal ions, such as copper and zinc, to remove them from proteins and other biological molecules. As a cross-linker, Morpholine-4-carbodithioic acid potassium salt forms covalent bonds between amino acids in proteins, stabilizing protein complexes and identifying protein-protein interactions.
Biochemical and Physiological Effects:
Morpholine-4-carbodithioic acid potassium salt has been shown to have a range of biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which can damage cells and lead to disease. It also has anti-inflammatory properties and can reduce inflammation in the body. Additionally, Morpholine-4-carbodithioic acid potassium salt has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine-4-carbodithioic acid potassium salt has several advantages for lab experiments. It is a relatively inexpensive and easy-to-use reagent, making it a popular choice for protein studies. It is also stable and can be stored for long periods of time. However, there are some limitations to its use. Morpholine-4-carbodithioic acid potassium salt can be toxic in high concentrations, and care should be taken when handling it. It can also interfere with some protein assays, and its reducing properties can affect the activity of some enzymes.
Orientations Futures
There are several future directions for research on Morpholine-4-carbodithioic acid potassium salt. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, researchers are exploring its use as a metal chelator in cancer treatment, as some cancer cells require metal ions to grow and divide. Finally, there is ongoing research into the development of new cross-linkers and reducing agents that may be more effective or have fewer limitations than Morpholine-4-carbodithioic acid potassium salt.
Conclusion:
Morpholine-4-carbodithioic acid potassium salt is a versatile and useful reagent in scientific research. Its unique properties make it a popular choice for protein studies, metal chelation, and cross-linking. However, care should be taken when handling it, and its limitations should be considered when designing experiments. Ongoing research into its potential uses and the development of new reagents will continue to advance our understanding of this important compound.
Méthodes De Synthèse
Morpholine-4-carbodithioic acid potassium salt is synthesized by reacting morpholine with carbon disulfide in the presence of potassium hydroxide. The reaction produces potassium morpholine-4-carbodithioate, which is then acidified to obtain Morpholine-4-carbodithioic acid potassium salt.
Applications De Recherche Scientifique
Morpholine-4-carbodithioic acid potassium salt has a wide range of applications in scientific research. It is commonly used as a reducing agent in protein studies, where it helps to break down disulfide bonds and denature proteins for further analysis. It is also used as a metal chelator to remove metal ions from proteins and other biological molecules. Additionally, Morpholine-4-carbodithioic acid potassium salt is used as a cross-linker to stabilize protein complexes and identify protein-protein interactions.
Propriétés
Numéro CAS |
16022-65-4 |
|---|---|
Formule moléculaire |
C5H8KNOS2 |
Poids moléculaire |
201.4 g/mol |
Nom IUPAC |
potassium;morpholine-4-carbodithioate |
InChI |
InChI=1S/C5H9NOS2.K/c8-5(9)6-1-3-7-4-2-6;/h1-4H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
ZWPPZYUBXDSAOJ-UHFFFAOYSA-M |
SMILES isomérique |
C1COCCN1C(=S)[S-].[K+] |
SMILES |
C1COCCN1C(=S)[S-].[K+] |
SMILES canonique |
C1COCCN1C(=S)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)






![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)




